N-(3,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a methoxyphenyl group, and a pyridazinylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of a suitable pyridazine derivative with a methoxyphenyl compound under specific conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Thioether Formation: The pyridazinyl intermediate is then reacted with a thiol compound to form the thioether linkage. This reaction may require a catalyst and an inert atmosphere to proceed efficiently.
Acetamide Formation: Finally, the difluorophenyl group is introduced through an acylation reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetamide: Similar structure with a different position of the methoxy group.
N-(3,4-difluorophenyl)-2-((6-(3-methylphenyl)pyridazin-3-yl)thio)acetamide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of N-(3,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c1-26-14-4-2-3-12(9-14)17-7-8-19(24-23-17)27-11-18(25)22-13-5-6-15(20)16(21)10-13/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRWGGAHIADVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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